2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride
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Overview
Description
2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a butanoic acid moiety, and a pyrazole ring substituted with a methyl group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
The next step involves the formation of the butanoic acid backbone. This can be achieved through a Michael addition reaction, where the pyrazole derivative is reacted with an appropriate acrylate ester. The resulting product is then subjected to hydrolysis to yield the free acid.
Finally, the amino group is introduced through reductive amination, where the ketone or aldehyde intermediate is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Additionally, purification steps such as crystallization and recrystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites of enzymes, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1-phenylpyrazol-4-yl)butanoic acid;hydrochloride
- 2-Amino-4-(morpholin-4-yl)butanoic acid
Uniqueness
2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride is unique due to the presence of the methyl-substituted pyrazole ring, which can influence its binding affinity and specificity towards biological targets. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
2-amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)2-3-7(9)8(12)13;;/h4-5,7H,2-3,9H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJTUWPHKMIKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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